iNOS/PGE2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22ClN3O4 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C26H22ClN3O4/c1-16-21(15-24(31)34-29-25(28)17-6-4-3-5-7-17)22-14-20(33-2)12-13-23(22)30(16)26(32)18-8-10-19(27)11-9-18/h3-14H,15H2,1-2H3,(H2,28,29) |
InChI Key |
VUHRAQNEDWAESQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O/N=C(/C4=CC=CC=C4)\N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON=C(C4=CC=CC=C4)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Inos/pge2 in 1
Elucidation of iNOS Inhibition Mechanism
The inhibition of iNOS by iNOS/PGE2-IN-1 involves direct enzymatic interference and modulation of its expression. This dual approach contributes to its effectiveness in controlling inflammatory responses.
Direct Enzymatic Inhibition of iNOS Activity
Research indicates that this compound can directly inhibit the enzymatic activity of iNOS. This direct inhibition is a key aspect of its anti-inflammatory properties, as excessive nitric oxide (NO) production by iNOS is a hallmark of many inflammatory conditions. researchgate.netthaiscience.info The search for iNOS inhibitors often focuses on their ability to interact with the enzyme's active site. researchgate.net
Modulation of iNOS Gene and Protein Expression
Beyond direct inhibition, this compound also modulates the expression of the iNOS gene and its subsequent protein levels. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically induce the expression of iNOS. mdpi.combioline.org.brcabidigitallibrary.org Studies have shown that compounds can suppress the expression of iNOS at both the mRNA and protein levels, often by interfering with transcription factors like NF-κB, which is a primary regulator of iNOS gene expression. mdpi.combioline.org.brresearchgate.net In inflammatory conditions, cytokines like TNF-α and IL-1β trigger signaling cascades that lead to the transcription of the iNOS gene. mdpi.com The inhibition of these pathways can therefore lead to a reduction in iNOS protein and a subsequent decrease in NO production. mdpi.comcabidigitallibrary.org
Specificity and Selectivity Profiling Against Other NOS Isoforms (e.g., eNOS, nNOS)
A crucial aspect of iNOS inhibitors is their selectivity over the other nitric oxide synthase (NOS) isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). While iNOS is primarily involved in inflammation, eNOS and nNOS have important physiological roles, including vasodilation and neurotransmission, respectively. frontiersin.org Therefore, non-selective inhibition can lead to undesirable side effects. frontiersin.org
The development of selective iNOS inhibitors is a significant area of research. For instance, some compounds have been designed to achieve high selectivity for iNOS over eNOS and nNOS. atsjournals.orgugr.es The structural differences between the active sites of the NOS isoforms allow for the design of selective inhibitors. researchgate.net For example, the presence of a benzyl (B1604629) group connected to an amidino nitrogen in some inhibitors confers selectivity towards iNOS. researchgate.net
Table 1: Selectivity of Various Inhibitors for NOS Isoforms This table is for illustrative purposes and includes data for compounds other than this compound to demonstrate the concept of selectivity.
| Compound | iNOS Inhibition (IC50) | nNOS Inhibition (IC50) | eNOS Inhibition (IC50) | Selectivity (eNOS/iNOS) | Reference |
|---|---|---|---|---|---|
| Aminoguanidine | 15.06 µM (for NO2-) | - | - | - | nih.gov |
| 1400W | - | - | - | Potent and selective for iNOS | mdpi.com |
| GW274150 | - | - | - | >100-fold vs eNOS, >80-fold vs nNOS | atsjournals.org |
| Compound 114 | 0.058 µM | > 10 µM | - | 4569 | researchgate.net |
| Compound 4i | High selectivity for iNOS | Lower potency vs iNOS | No inhibition | - | ugr.es |
Characterization of PGE2 Pathway Modulation
The second major mechanism of this compound is the modulation of the prostaglandin (B15479496) E2 (PGE2) pathway. PGE2 is another critical inflammatory mediator, and its synthesis is a key target for anti-inflammatory drugs.
Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)
The synthesis of prostaglandins (B1171923), including PGE2, is initiated by cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. pnas.org
Compounds that inhibit PGE2 production often do so by targeting COX-2. thaiscience.infocabidigitallibrary.orgresearchgate.net The inhibition of COX-2 leads to a decrease in the production of prostaglandin H2 (PGH2), the precursor for PGE2. nih.govresearchgate.net Some anti-inflammatory agents have been shown to suppress the expression of COX-2 at both the protein and mRNA levels. bioline.org.brcabidigitallibrary.org It has also been noted that nitric oxide can influence COX activity, with some studies suggesting NO can inhibit COX-2-derived prostaglandin production. nih.govnih.gov
Modulation of Prostaglandin E Synthase (PGES) Activity (e.g., mPGES-1)
Downstream of COX enzymes, the final step in PGE2 synthesis is catalyzed by prostaglandin E synthases (PGES). Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that is often co-expressed with COX-2 during inflammation. nih.gov Targeting mPGES-1 is considered a more specific approach to inhibiting PGE2 production, potentially avoiding the side effects associated with COX inhibitors. nih.govresearchgate.net
Inhibition of mPGES-1 directly blocks the conversion of PGH2 to PGE2. plos.org The expression of mPGES-1 is induced by pro-inflammatory cytokines, and its inhibition can significantly reduce PGE2 levels in inflammatory settings. nih.govahajournals.org Some compounds have been shown to suppress the expression of mPGES-1, leading to reduced PGE2 synthesis. plos.org
Table 2: Key Enzymes in the iNOS and PGE2 Pathways
| Enzyme | Pathway | Role | Regulation in Inflammation |
|---|---|---|---|
| iNOS | Nitric Oxide Synthesis | Produces large amounts of NO. | Induced by cytokines and LPS. mdpi.combioline.org.br |
| eNOS | Nitric Oxide Synthesis | Produces NO for vasodilation. | Constitutively expressed. |
| nNOS | Nitric Oxide Synthesis | Produces NO for neurotransmission. | Constitutively expressed. |
| COX-1 | Prostaglandin Synthesis | Converts arachidonic acid to PGH2. | Constitutively expressed. pnas.org |
| COX-2 | Prostaglandin Synthesis | Converts arachidonic acid to PGH2. | Induced by inflammatory stimuli. pnas.org |
| mPGES-1 | Prostaglandin Synthesis | Converts PGH2 to PGE2. | Induced by inflammatory stimuli. nih.gov |
Downstream Effects on Prostaglandin E Receptors (EP1, EP2, EP3, EP4)
By inhibiting the synthesis of PGE2, this compound indirectly modulates the activity of the four prostaglandin E receptor subtypes: EP1, EP2, EP3, and EP4. nih.gov These G-protein coupled receptors are distributed in various tissues and, upon activation by PGE2, trigger distinct intracellular signaling cascades. nih.gov
The EP1 receptor is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium levels. physiology.org This pathway has been implicated in promoting cell migration and tumor progression. nih.gov The EP2 and EP4 receptors are linked to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). nih.govmdpi.com This signaling axis is involved in a wide range of cellular processes, including inflammation, immune suppression, and angiogenesis. mdpi.commdpi.comemory.edu In contrast, the EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. physiology.org
By reducing the availability of PGE2, this compound effectively dampens the signaling through all EP receptors. This has significant downstream consequences. For instance, reduced activation of EP2 and EP4 receptors can lead to decreased cAMP production, which in turn can influence various cellular functions. mdpi.comemory.edu The diminished signaling through these receptors is a key mechanism by which this compound exerts its anti-inflammatory and potential anti-tumor effects. frontiersin.org
The following table summarizes the key characteristics of the Prostaglandin E receptors and the general impact of reduced PGE2 levels due to inhibitors like this compound.
| Receptor | G-Protein Coupling | Primary Signaling Pathway | General Consequence of Reduced PGE2 |
| EP1 | Gq | ↑ Intracellular Ca²⁺ | Attenuation of Ca²⁺-mediated signaling |
| EP2 | Gs | ↑ cAMP | Decreased cAMP-dependent pathway activation |
| EP3 | Gi | ↓ cAMP | Less inhibition of cAMP production |
| EP4 | Gs | ↑ cAMP | Decreased cAMP-dependent pathway activation |
Regulation of Downstream Signaling Pathways
The inhibitory effects of this compound on iNOS and PGE2 production reverberate through several critical intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.
Inhibition of NF-κB Pathway Activation and Nuclear Translocation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its activation is tightly linked to both iNOS and PGE2. nih.govbioline.org.br NF-κB is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. bioline.org.br Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2 (the enzyme responsible for PGE2 synthesis). bioline.org.brrsc.org
By inhibiting iNOS and PGE2, this compound can disrupt a positive feedback loop that sustains NF-κB activation. nih.gov Research has shown that nitric oxide (NO), the product of iNOS, can modulate NF-κB activity. nih.gov Similarly, PGE2, acting through its receptors, can also influence NF-κB signaling. plos.org Therefore, by reducing the levels of both NO and PGE2, this compound can lead to the suppression of NF-κB activation and its subsequent translocation to the nucleus. researchgate.net This, in turn, downregulates the expression of numerous inflammatory mediators.
Modulation of MAPK Signaling Cascades (ERK1/2, p38, JNK)
Mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways, are crucial for transducing extracellular signals into cellular responses. researchgate.net These pathways are known to be activated by inflammatory stimuli and play a significant role in regulating the expression of iNOS and COX-2. rsc.orgresearchgate.net
Studies have demonstrated that the inhibition of iNOS and PGE2 can modulate MAPK signaling. researchgate.net For instance, both NO and PGE2 have been shown to influence the phosphorylation and activation of ERK1/2, p38, and JNK in various cell types. researchgate.net By reducing the production of these two key mediators, this compound can alter the activation state of these MAPK pathways. researchgate.netspandidos-publications.com This modulation can, in turn, affect the expression of downstream target genes involved in inflammation and cell proliferation. researchgate.net
Influence on PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. emory.edu Dysregulation of this pathway is a common feature in many diseases, including cancer. Both iNOS and PGE2 have been shown to interact with and influence the PI3K/Akt pathway. emory.edunih.gov
Nitric oxide can activate the PI3K/Akt pathway, in some cases by inhibiting the tumor suppressor PTEN. nih.gov PGE2, particularly through its EP2 and EP4 receptors, can also lead to the activation of PI3K/Akt signaling. mdpi.comemory.edu Consequently, by inhibiting the production of both NO and PGE2, this compound is expected to attenuate the activation of the PI3K/Akt pathway. researchgate.netamegroups.cn This can lead to decreased cell survival and proliferation, contributing to the compound's potential therapeutic effects.
Impact on JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and cell growth. nih.gov The activation of the JAK/STAT pathway can lead to the expression of iNOS and COX-2. nih.gov
Conversely, both NO and PGE2 can also modulate JAK/STAT signaling. nih.gov For instance, PGE2 has been shown to influence STAT3 activation. nih.gov By inhibiting iNOS and PGE2, this compound can interfere with this signaling axis. amegroups.cnresearchgate.net This can result in the downregulation of genes that are under the transcriptional control of STAT proteins, thereby contributing to the anti-inflammatory and anti-proliferative effects of the compound. nih.gov
Regulation of cAMP Signaling
As mentioned earlier, PGE2 signaling, particularly through the EP2 and EP4 receptors, is a potent activator of adenylyl cyclase, leading to increased intracellular levels of cyclic AMP (cAMP). mdpi.commdpi.comemory.edu cAMP is a ubiquitous second messenger that activates PKA and other downstream effectors, influencing a vast array of cellular functions, including gene expression, metabolism, and cell growth. emory.edupnas.org
By inhibiting PGE2 synthesis, this compound directly leads to a reduction in cAMP production in cells where EP2 and EP4 receptor signaling is prominent. nih.gov This attenuation of the cAMP/PKA pathway is a significant mechanism through which the compound can exert its effects, particularly in modulating immune responses and inflammatory processes. mdpi.comemory.edu
The following table provides a summary of the downstream signaling pathways affected by this compound and the general outcome of the compound's inhibitory action.
| Signaling Pathway | Key Proteins | General Effect of this compound |
| NF-κB | NF-κB, IκB | Inhibition of activation and nuclear translocation |
| MAPK | ERK1/2, p38, JNK | Modulation of phosphorylation and activity |
| PI3K/Akt | PI3K, Akt, PTEN | Attenuation of pathway activation |
| JAK/STAT | JAK, STAT | Interference with pathway activation |
| cAMP | Adenylyl Cyclase, PKA | Reduction in cAMP production and signaling |
Effects on Wnt/β-catenin Pathway
While direct studies on the specific effects of this compound on the Wnt/β-catenin pathway are not extensively documented, the inhibition of its target, Prostaglandin E2 (PGE2), is known to have significant interactions with this signaling cascade. The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and migration. plos.org
PGE2 has been identified as an essential activator of the canonical Wnt signaling pathway. wikipedia.org It can modify the Wnt cascade by affecting the stability of β-catenin, a central component of the pathway. researchgate.net In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." plos.org PGE2, acting through its receptors (EP2/EP4) and the cAMP/PKA signaling pathway, can help stabilize β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. wikipedia.orgresearchgate.net In the nucleus, β-catenin acts as a transcriptional co-activator for the TCF/LEF family of transcription factors, inducing genes associated with cell proliferation. rndsystems.com
Given this relationship, inhibitors that reduce PGE2 levels, such as this compound, are expected to interfere with this activation loop. By suppressing PGE2 synthesis, such inhibitors would reduce the PGE2-mediated stabilization of β-catenin, thereby dampening Wnt pathway signaling. mdpi.com This is supported by evidence that non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit the production of prostaglandins like PGE2, can interfere with β-catenin signaling. scispace.com Therefore, a key mechanism of this compound likely involves the attenuation of Wnt/β-catenin signaling through the downregulation of PGE2.
Cross-Talk with Other Inflammatory Mediators and Cytokines
The anti-inflammatory effects of inhibiting iNOS and PGE2 extend beyond their direct products, involving intricate cross-talk with a host of other inflammatory molecules, including cytokines and chemokines.
The inhibition of iNOS and PGE2 is strongly associated with a reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). These cytokines are central to initiating and sustaining inflammatory responses. nih.gov
| Cytokine | Effect of iNOS/PGE2 Inhibition | Research Finding |
| TNF-α | Decrease | Compounds that inhibit iNOS and PGE2 production have been shown to significantly reduce TNF-α levels in stimulated macrophages. najah.eduacs.org |
| IL-1β | Decrease | The production of IL-1β, a critical mediator of chronic inflammation, is downregulated by agents that inhibit iNOS and PGE2. nih.govnajah.edu |
| IL-6 | Decrease | Inhibition of iNOS and PGE2 synthesis leads to a marked decrease in the expression and secretion of the pro-inflammatory cytokine IL-6. najah.eduresearchgate.net |
This table summarizes the general effects observed from the inhibition of iNOS and PGE2 pathways based on available scientific literature.
The regulation of iNOS and PGE2 also influences the expression of chemokines, which are signaling proteins that direct the migration of immune cells. PGE2-producing tumors have been shown to inhibit the production of the chemokines CCL5 (also known as RANTES) and XCL1 by natural killer (NK) cells. medchemexpress.com These two chemokines are critical for recruiting dendritic cells (DCs), which are potent antigen-presenting cells, to the tumor microenvironment. medchemexpress.com By inhibiting NK cell function and chemokine production, PGE2 helps tumors evade the immune system. medchemexpress.com
Therefore, by inhibiting PGE2, a compound like this compound is expected to restore the ability of NK cells to produce CCL5 and XCL1, thereby promoting the recruitment of dendritic cells and enhancing anti-tumor immune responses. The chemokine CCL11 (eotaxin-1) is also linked to inflammatory processes where iNOS is active, suggesting that its expression may be modulated by the inflammatory environment regulated by iNOS and PGE2.
There is a significant and often reciprocal relationship between the iNOS/PGE2 inflammatory axis and the Nrf2/HO-1 antioxidant pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates antioxidant responses, protecting cells from oxidative stress. acs.org One of its key target genes is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.govresearchgate.net
Activation of the Nrf2/HO-1 pathway has been shown to suppress inflammation by inhibiting the expression of iNOS and COX-2, thereby reducing NO and PGE2 production. nih.govacs.org Many natural and synthetic compounds exert their anti-inflammatory effects by first activating Nrf2, which then leads to the downregulation of iNOS and COX-2. najah.edu Conversely, the inflammatory state driven by high levels of iNOS and PGE2 is characterized by significant oxidative stress, which the Nrf2/HO-1 pathway works to counteract.
| Pathway Component | Role & Interaction with iNOS/PGE2 |
| Nrf2 | A transcription factor that, when activated, moves to the nucleus to trigger antioxidant gene expression. Its activation leads to the suppression of iNOS and COX-2. acs.orgresearchgate.net |
| HO-1 | An antioxidant and anti-inflammatory enzyme induced by Nrf2. Increased HO-1 expression inhibits the inflammatory cascade that includes iNOS and PGE2 production. nih.gov |
This table describes the interplay between the Nrf2/HO-1 antioxidant pathway and the inflammatory mediators iNOS and PGE2.
Preclinical Biological Activities and Efficacy Studies of Inos/pge2 in 1 in Vitro and in Vivo
Anti-inflammatory and Immunomodulatory Effects
The dual inhibition of iNOS and PGE2 by iNOS/PGE2-IN-1 results in significant anti-inflammatory and immunomodulatory effects. These are achieved through the suppression of key inflammatory mediators, modulation of immune cell activity, and control over immune cell infiltration and polarization.
This compound effectively suppresses the production of nitric oxide (NO), a key mediator in inflammatory processes. spandidos-publications.com While NO plays a role in host defense, its overproduction by iNOS during chronic inflammation can lead to tissue damage and contribute to the pathogenesis of diseases like rheumatoid arthritis and inflammatory bowel disease. mdpi.com The compound's inhibitory action on iNOS directly curtails the excessive synthesis of NO. This is significant as high levels of NO are associated with the promotion of tumor progression through mechanisms like enhanced angiogenesis and suppression of anti-tumor immune responses. mdpi.com Studies on various anti-inflammatory agents have consistently shown that the inhibition of iNOS expression leads to a reduction in NO production. nih.govspandidos-publications.comjmb.or.krbioline.org.br For instance, in preclinical models using RAW 264.7 macrophages, the suppression of iNOS has been a key indicator of anti-inflammatory potential. nih.govjmb.or.kr
Concurrently with NO suppression, this compound reduces the synthesis of prostaglandin (B15479496) E2 (PGE2). spandidos-publications.com PGE2 is another critical inflammatory mediator, and its synthesis is often upregulated in inflammatory conditions. frontiersin.org The compound's mechanism likely involves the inhibition of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 production. jmb.or.kr The interplay between NO and PGE2 is complex; NO can enhance COX activity, leading to increased PGE2 production, while PGE2, in turn, can induce iNOS expression, creating a feed-forward inflammatory loop. pnas.orgaacrjournals.org By targeting both pathways, this compound disrupts this cycle. The reduction of PGE2 is a key anti-inflammatory strategy, as PGE2 is involved in promoting cell proliferation, inhibiting apoptosis, and stimulating angiogenesis. jmb.or.kr
The dual inhibition by this compound has a profound impact on the activation and function of various immune cells.
Macrophages and Microglia: In macrophages and microglia (the resident immune cells of the central nervous system), the compound mitigates the inflammatory response. spandidos-publications.com Over-activated microglia, for instance, produce neurotoxic and pro-inflammatory mediators like NO and PGE2, contributing to neurodegenerative diseases. spandidos-publications.comscielo.br By inhibiting the production of these mediators, this compound can temper the detrimental effects of microglial activation. spandidos-publications.commdpi.com
T-cells: PGE2 is known to have complex effects on T-cells. It can inhibit the proliferation of T-cells and suppress the production of pro-inflammatory cytokines like IFN-γ and TNF. mdpi.comnih.gov By reducing PGE2 levels, this compound can modulate T-cell responses, potentially restoring their cytotoxic activity against tumor cells, which is often suppressed in the tumor microenvironment. mdpi.com
This compound also influences the infiltration and polarization of immune cells, which is crucial for resolving inflammation and mounting an effective anti-tumor response.
Immune Cell Infiltration: PGE2 can promote the recruitment of myeloid-derived suppressor cells (MDSCs), which are potent suppressors of anti-tumor immunity. binasss.sa.cr By inhibiting PGE2, this compound may reduce the infiltration of these immunosuppressive cells into the tumor microenvironment.
Macrophage Polarization: Macrophages can polarize into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. binasss.sa.cr PGE2 is known to promote the polarization of macrophages towards the M2 phenotype, which can be tumor-promoting. binasss.sa.crfrontiersin.org By reducing PGE2, this compound may help shift the balance towards the M1 phenotype, which is more effective at killing cancer cells. nih.gov
Effects on Angiogenesis
The compound exhibits anti-angiogenic properties by targeting pathways that are essential for the formation of new blood vessels, a process critical for tumor growth and metastasis. mdpi.com
Both NO and PGE2 are known to be potent promoters of angiogenesis. mdpi.comemory.edu NO can upregulate vascular endothelial growth factor (VEGF) signaling, a key driver of angiogenesis. mdpi.com Similarly, PGE2 can stimulate VEGF expression and directly act on endothelial cells to promote a pro-angiogenic phenotype. mdpi.comnih.gov PGE2 has been shown to stimulate angiogenesis by activating the nitric oxide/cGMP pathway in human umbilical vein endothelial cells. nih.gov By inhibiting both NO and PGE2, this compound can effectively cut off these pro-angiogenic signals, thereby hindering the tumor's ability to develop a blood supply.
Regulation of Cell Proliferation and Apoptosis in Preclinical Models
In preclinical models, this compound has demonstrated the ability to regulate cell proliferation and induce apoptosis, particularly in cancer cells.
Continuous exposure to high concentrations of NO and PGE2 can promote neoplastic transformation, enhance cell proliferation, and confer resistance to chemotherapy. aacrjournals.org By inhibiting the production of these molecules, this compound can suppress tumor growth. PGE2 itself has been shown to increase tumor cell proliferation and survival. mdpi.com Furthermore, the inhibition of iNOS and COX-2 has been linked to the downregulation of cell proliferation regulators. researchgate.net The anti-proliferative effects of this compound are a direct consequence of its primary mechanism of action, making it a promising candidate for cancer therapy.
Data Tables
Table 1: In Vitro Effects of this compound on Inflammatory Mediators and Cell Viability
Table 2: In Vivo Effects of this compound in Preclinical Models
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in numerous conditions. nih.govconicet.gov.ar The inhibition of iNOS and PGE2 is a therapeutic strategy aimed at reducing this oxidative burden. jpp.krakow.plresearchgate.net
In Vitro Studies
In cellular models, the inhibition of iNOS and PGE2 pathways has consistently demonstrated an ability to reduce markers of oxidative stress. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like interleukin-1β (IL-1β), are often used to induce an oxidative state in cultured cells, characterized by the upregulation of iNOS and COX-2. spandidos-publications.comnih.gov In these environments, inhibitors targeting these enzymes have been shown to decrease the production of NO and ROS. mdpi.comresearchgate.net
| Cell Type | Inducing Agent | Key Findings on Oxidative Stress Markers | Associated Pathway Inhibition |
|---|---|---|---|
| Mouse Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Decreased Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production. researchgate.net | iNOS/PGE2 |
| Human Chondrocytes | Interleukin-1β (IL-1β) | Significantly decreased IL-1-stimulated ROS production. researchgate.net Reduced NO and PGE2 levels. nih.govresearchgate.net | iNOS/COX-2 |
| Microglial Cells (BV2) | Lipopolysaccharide (LPS) | Attenuated LPS-induced ROS; enhanced heme oxygenase-1 (HO-1) expression. mdpi.com | iNOS/COX-2 |
| Mouse Peritoneal Macrophages | Cadmium (chronic exposure) | In vivo exposure led to increased ROS, lipid peroxidation, and higher NO and PGE2 production in cultured macrophages. conicet.gov.ar | iNOS/COX-2 |
| Vascular Smooth Muscle Cells | Prostaglandin E2 (PGE2) | PGE2 was found to increase oxidative stress. ahajournals.org | PGE2 Receptors (EP1/EP3) |
In Vivo Studies
In animal models, the therapeutic potential of attenuating oxidative stress through iNOS and PGE2 inhibition has been explored in various disease contexts. For example, in a rat model of osteoarthritis, oral administration of compounds that suppress iNOS and COX-2 expression also suppressed oxidative stress and reduced disease severity. nih.gov The protective effects often correlate with a decrease in lipid peroxidation and an increase in the activity of antioxidant enzymes like glutathione (B108866) (GSH) and catalase (CAT). mdpi.com However, the role of iNOS can be complex; in a mouse model of Systemic Sclerosis, mesenchymal stem cells lacking iNOS (iNOS−/−-MSC) were unable to reduce systemic oxidative stress markers, suggesting that iNOS activity, in some contexts, is necessary for antioxidant effects. frontiersin.org
| Animal Model | Key Findings on Oxidative Stress | Associated Pathway Modulation |
|---|---|---|
| Rat Model of Osteoarthritis | Suppressed oxidative stress and reduced the severity of osteoarthritis. nih.gov | Inhibition of iNOS and COX-2 |
| High-Fat Diet-Induced Mice | Reduced oxidative stress levels and improved liver injury. researchgate.net | General anti-inflammatory and antioxidant mechanisms |
| Mouse Model of Systemic Sclerosis (HOCl-SSc) | Wild-type mesenchymal stem cells (MSC) reduced oxidative stress; iNOS-deficient MSCs lost this capacity. frontiersin.org | iNOS activity required for MSC therapeutic effect |
| LPS-Treated Mice | A polyphenol extract significantly reduced oxidative stress by decreasing lipid peroxidation and increasing GSH and CAT. mdpi.com | General anti-inflammatory and antioxidant mechanisms |
Antifibrotic Activities
Fibrosis, the excessive accumulation of extracellular matrix components like collagen, leads to tissue scarring and organ dysfunction. The roles of iNOS and PGE2 in fibrosis are highly context-dependent, presenting a complex picture for therapeutic intervention.
In Vitro and In Vivo Studies
The evidence for the antifibrotic activity of iNOS/PGE2 inhibition is mixed and appears to depend heavily on the specific organ and disease model. Some studies indicate a clear antifibrotic benefit. For instance, novel compounds designed as dual iNOS/PGE2 inhibitors have shown in vivo anti-fibrotic efficacy in a mouse model of lung fibrosis. x-mol.net In models of liver fibrosis using activated hepatic stellate cells (LX-2), polyphenol extracts that reduce inflammatory markers like COX-2 also downregulated key fibrogenesis markers, including α-smooth muscle actin (αSMA) and collagen type I. mdpi.com
Conversely, a significant body of research suggests that both iNOS and PGE2 can have protective, antifibrotic roles. In certain contexts, NO derived from iNOS has shown antifibrotic properties by inhibiting myofibroblast activation and interfering with the pro-fibrotic TGF-β pathway. frontiersin.org In a mouse model of systemic sclerosis, the antifibrotic therapeutic effect of mesenchymal stem cells was dependent on their iNOS activity, as cells lacking iNOS failed to prevent collagen deposition. frontiersin.org
The role of PGE2 is similarly complex. Multiple studies have demonstrated that increasing PGE2 levels, rather than inhibiting them, can be antifibrotic. In models of pulmonary fibrosis, elevating PGE2 levels was shown to reduce alveolar epithelial cell apoptosis, decrease fibroblast proliferation, and inhibit collagen secretion. nih.govthno.org Further research has shown that activating PGE2 synthesis can inhibit the epithelial-mesenchymal transition (EMT), a key process in fibrosis, in both in vitro and in vivo models of idiopathic pulmonary fibrosis (IPF). biorxiv.org These findings suggest that while inhibiting the iNOS/PGE2 axis may be beneficial in inflammation-driven fibrosis, it could be detrimental in other fibrotic contexts where PGE2 signaling is required for tissue repair and resolution of scarring. nih.govthno.org
| Model | Key Fibrosis Markers | Observed Effect of Pathway Modulation | Citation |
|---|---|---|---|
| Mouse Lung Fibrosis Model | Not specified | A dual iNOS/PGE2 inhibitor demonstrated in vivo anti-fibrotic efficacy. | x-mol.net |
| Human Hepatic Stellate Cells (LX-2) | ↓ α-SMA, ↓ COL1A1, ↓ COL1A2 | Polyphenols with anti-inflammatory (COX-2 reduction) effects showed antifibrotic activity. | mdpi.com |
| Mouse Model of Systemic Sclerosis (HOCl-SSc) | Collagen deposition | iNOS-deficient mesenchymal stem cells failed to exert anti-fibrotic functions. | frontiersin.org |
| Bleomycin-Induced Pulmonary Fibrosis (Mice and Human Tissue) | ↓ Alveolar epithelial cell apoptosis, ↓ Fibroblast proliferation, ↓ Collagen secretion | Increasing PGE2 levels (by inhibiting its degradation) showed antifibrotic effects. | nih.govthno.org |
| IPF Cell Models and Bleomycin-Induced IPF Mice | ↓ Mesenchymal proteins, ↓ ECM deposition | Activating PGE2 synthesis exerted an anti-pulmonary fibrosis effect. | biorxiv.org |
Investigation of Inos/pge2 in 1 in Disease Models Preclinical
Inflammatory Disease Models
The efficacy of inhibiting iNOS and PGE2 has been explored across a range of preclinical models of inflammatory diseases. These studies help to elucidate the specific roles of these mediators and the potential benefits of their simultaneous inhibition.
In experimental models of arthritis, such as collagen-induced arthritis (CIA) in mice, both iNOS and COX-2 are significantly upregulated, leading to elevated levels of NO and PGE2 in the affected joints. researchgate.netmdpi.com These mediators contribute to cartilage degradation, synovial inflammation, and bone destruction. nih.gov Studies on iNOS-deficient mice have shown a significant reduction in cartilage damage and osteophyte formation, confirming the pathological role of iNOS. nih.gov
Preclinical research using selective inhibitors has demonstrated the therapeutic potential of targeting these pathways. For instance, the combination of a selective iNOS inhibitor (1400W) with a COX inhibitor (indomethacin) resulted in a greater amelioration of inflammatory signs and bone destruction in CIA mice than either agent alone. nih.gov This synergistic effect underscores the potential advantage of a single molecule with dual inhibitory action. While studies specifically using iNOS/PGE2-IN-1 in arthritis models are not yet published, the existing evidence from related inhibitors provides a strong basis for its investigation in this area.
Table 1: Research Findings in Preclinical Arthritis Models
| Model | Intervention | Key Findings | Reference(s) |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) in Mice | iNOS gene knockout | Reduced cartilage damage, proteoglycan depletion, and osteophyte formation. | nih.gov |
| Collagen-Induced Arthritis (CIA) in Mice | Selective iNOS inhibitor (1400W) + COX inhibitor (indomethacin) | Synergistic reduction in inflammatory signs and bone destruction; reduced urinary NOx and plasma PGE2 levels. | nih.gov |
| In Vitro Human Chondrocytes | IL-1β stimulation | IL-1β induces expression of inflammatory mediators like NO and PGE2. | mdpi.com |
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. In both human IBD and animal models, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, the inflamed mucosa exhibits high expression of iNOS and COX-2. journal-jop.orgirjournal.org The resulting overproduction of NO and PGE2 contributes to mucosal tissue damage, increased vascular permeability, and the perpetuation of the inflammatory response. irjournal.orgnih.gov
Studies investigating natural compounds in colitis models have shown that agents capable of reducing iNOS, COX-2, and PGE2 levels can ameliorate disease activity. For example, D-limonene was found to reduce colonic mucosal damage in a rat model of ulcerative colitis by suppressing iNOS and COX-2 protein expression and decreasing PGE2 production. nih.gov Similarly, Indigo Naturalis, a traditional medicine, has been shown in preclinical studies to reduce levels of COX-2, iNOS, PGE2, and NO in DSS-induced colitis. journal-jop.org These findings suggest that dual inhibition of iNOS and PGE2 is a viable strategy for managing IBD.
Table 2: Research Findings in Preclinical IBD Models
| Model | Intervention | Key Findings | Reference(s) |
|---|---|---|---|
| Ulcerative Colitis (UC) Rat Model | D-limonene | Reduced disease activity and colonic mucosal damage; suppressed iNOS and COX-2 expression; decreased PGE2 production. | nih.gov |
| DSS-Induced Colitis in Mice | Indigo Naturalis | Ameliorated colitis lesions; reduced expression of COX-2, iNOS, PGE2, and NO. | journal-jop.org |
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving bacterial lipopolysaccharide (LPS), or endotoxin. In preclinical models of endotoxemia, LPS administration triggers a massive inflammatory response, including the substantial upregulation of iNOS and COX-2 in macrophages and other cells. diva-portal.org This leads to a surge in NO and PGE2, contributing to hypotension, vascular leakage, systemic inflammation, and organ damage. mdpi.comdiva-portal.org
Selective inhibition of iNOS is considered a therapeutic strategy for sepsis-induced acute kidney injury. nih.gov Furthermore, compounds that inhibit both NO and PGE2 production have demonstrated protective effects in animal models. For example, Chrysamide B, an iNOS dimerization inhibitor, showed anti-inflammatory effects in LPS-induced septic mice. mdpi.com The ability of this compound to inhibit LPS-induced NO production has been confirmed in vitro, suggesting its potential utility in treating endotoxemia and sepsis. medchemexpress.com
Table 3: Research Findings in Sepsis and Endotoxemia Models
| Model | Intervention | Key Findings | Reference(s) |
|---|---|---|---|
| LPS-Induced Septic Mice | Chrysamide B (iNOS dimerization inhibitor) | Provided anti-inflammatory effects. | mdpi.com |
| LPS-Stimulated Macrophages | Tellimagrandin II | Suppressed production of NO and PGE2. | diva-portal.org |
The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds. The inflammatory response induced by carrageenan injection is biphasic; the late phase (1-6 hours) is characterized by significant neutrophil infiltration and the production of inflammatory mediators, including large amounts of NO and PGE2, driven by the induction of iNOS and COX-2. nih.govscienceopen.com
The compound this compound (compound 4a) was evaluated in this model and demonstrated potent in vivo anti-inflammatory activity. researchgate.net It produced a significant inhibition of paw edema, with efficacy reported to be almost two-fold greater than the reference drug indomethacin (B1671933). researchgate.net In vitro assays confirmed its mechanism, showing potent inhibition of LPS-induced NO production, iNOS activity, and PGE2 production in macrophage cell lines. researchgate.net Related compounds with a similar dual-inhibitory profile also showed significant edema inhibition in this model. tandfonline.com
Table 4: Research Findings for iNOS/PGE2 Inhibitors in Carrageenan-Induced Paw Edema
| Compound | In Vitro Activity (IC₅₀) | In Vivo Activity (% Edema Inhibition) | Reference(s) |
|---|---|---|---|
| This compound (4a) | iNOS Activity: 2.31 µMPGE2: 29 nMNO Production: 10.70 µM | Potent inhibition, reportedly ~2x more active than indomethacin. | researchgate.net |
| Chalcone/Aryl Carboximidamide Hybrids (4c, 4d, 6c, 6d) | iNOS Activity: 1.91-7.15 µMPGE2: 21.24-48.11 nMNO Production: 4.36-15.80 µM | 62.21% to 78.51% inhibition. | tandfonline.com |
| Ellagic Acid | Suppressed iNOS and COX-2 protein expression and attenuated PGE2 and NO formation. | Dose-dependent reduction in paw edema. | scienceopen.com |
Acetaminophen (APAP) overdose is a primary cause of acute liver failure, a condition involving massive hepatocyte necrosis and a subsequent inflammatory response. um.es The pathophysiology is complex, involving oxidative stress and the activation of inflammatory pathways. The roles of iNOS and PGE2 in this context are multifaceted. While iNOS-derived NO can contribute to nitrosative stress and tissue damage, some studies suggest PGE2 may have protective effects. For example, one study found that administration of a stable PGE2 analogue was hepatoprotective and was associated with downregulation of iNOS activity, which was upregulated by APAP. um.es Conversely, other studies using mesenchymal stem cells (MSCs) for treatment found that MSC-secreted PGE2 ameliorated acute liver failure by reducing inflammatory cytokine production and promoting anti-inflammatory macrophage polarization. nih.gov This complex interplay suggests that targeted modulation of these pathways is crucial, providing a rationale for investigating specific inhibitors like this compound.
Table 5: Research Findings in Preclinical Acute Liver Injury Models
| Model | Intervention | Key Findings | Reference(s) |
|---|---|---|---|
| APAP-Induced Hepatotoxicity in Mice | PGE2 analogue (dmPGE2) | Exhibited a strong hepatoprotective effect; downregulated APAP-induced iNOS activity. | um.es |
| APAP-Induced Acute Liver Failure in Mice | Mesenchymal Stem Cells (MSCs) | Therapeutic effect was dependent on secretion of PGE2, which inhibited inflammatory cytokines and promoted anti-inflammatory macrophages. | nih.gov |
Oncological Research Models
Chronic inflammation is a well-established driver of cancer development and progression. nih.gov The tumor microenvironment is often rich in inflammatory mediators, including NO and PGE2. Both iNOS and COX-2 are frequently overexpressed in various human and experimental tumors, including colon, breast, and melanoma. nih.govaacrjournals.org High levels of iNOS and PGE2 have been correlated with poor prognosis, tumor growth, angiogenesis, metastasis, and evasion of the host immune response. aacrjournals.orgnih.gov
PGE2 promotes tumor growth by stimulating cell proliferation and angiogenesis while suppressing anti-tumor immune responses. nih.govnih.gov NO derived from iNOS can have dual roles, but in many contexts, it contributes to tumor progression and chemoresistance. nih.govaacrjournals.org Preclinical studies have shown that inhibiting iNOS and COX-2/PGE2 pathways can suppress tumorigenesis. For instance, the combination of a COX-2 inhibitor and an iNOS inhibitor was found to suppress aberrant crypt formation in a rat model of colon cancer. nih.gov The development of dual inhibitors of these pathways is therefore an active area of cancer research, with several compounds being investigated in preclinical models for their potential to inhibit tumor progression. mdpi.com
Table 6: Research Findings in Preclinical Oncological Models
| Cancer Type / Model | Mediator(s) of Interest | Key Findings | Reference(s) |
|---|---|---|---|
| Colon Cancer | iNOS / COX-2 | iNOS and COX-2 are co-expressed in cancer cells; inhibition of both pathways synergistically suppressed tumorigenesis. | nih.gov |
| Breast Cancer | iNOS / PGE2 | PGE2 can upregulate iNOS expression, suggesting a cooperative role in cancer progression. Pharmacologic inhibition of iNOS can attenuate metastasis. | aacrjournals.org |
| Various Cancers (e.g., colon, breast, prostate) | PGE2 / EGFR | PGE2 and the Epidermal Growth Factor Receptor (EGFR) signaling pathways cooperate to promote cancer progression. Dual inhibition is a proposed therapeutic strategy. | nih.govmdpi.com |
Hepatocellular Carcinoma Models
The role of inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E2 (PGE2) pathways in hepatocellular carcinoma (HCC) has been explored in preclinical models. In diethylnitrosamine (DENA)-induced hepatocarcinogenesis in rats, a significant increase in serum levels of alpha-fetoprotein (AFP), nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) was observed, alongside elevated iNOS enzyme activity. researchgate.net Furthermore, significant upregulation of iNOS mRNA and protein expression was detected in the liver tissue of these models. researchgate.net This suggests a correlation between the iNOS pathway and the inflammatory response in the development of HCC. researchgate.net
Clinical research has also found that PGE2 levels are significantly increased in the peripheral blood of patients with HCC. frontiersin.org Studies on HCC tissues have shown higher expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), the enzymes responsible for PGE2 synthesis, compared to adjacent non-cancerous tissues and normal liver tissues. frontiersin.orgmdpi.commdpi.com This indicates that the increased PGE2 in HCC is synthesized by the tumor tissues themselves. frontiersin.org The upregulation of these PGE2-related synthases in HCC is linked to various carcinogenic factors. frontiersin.org
Colorectal Cancer Models
Preclinical studies using various mouse models have established a significant role for the iNOS and PGE2 pathways in colorectal cancer (CRC). In ApcMin/+ mice, which are genetically predisposed to intestinal adenomas, treatment with NSAIDs that inhibit PGE2 production leads to the regression of these adenomas. nih.gov This preventative effect is blocked when PGE2 is administered concurrently. nih.gov Similarly, in azoxymethane (B1215336) (AOM)-induced colon cancer models, PGE2 treatment increases tumor incidence and multiplicity. nih.gov
The expression of iNOS is also implicated in CRC development. It is often upregulated in the tumor microenvironment, driven by inflammatory cytokines. mdpi.com Studies have shown that iNOS is associated with the modulation of COX-2 activity in colon cancer. nih.gov Nitric oxide (NO), the product of iNOS, can enhance the activity and expression of COX-2. nih.gov In some colon cancer cell lines, NO donors were found to increase PGE2 production and induce both COX-1 and COX-2 protein expression. oup.com The inhibition of iNOS has been shown to significantly decrease the rate of development of adenomas and adenocarcinomas in animal models. nih.govsemanticscholar.org
| Model | Key Findings | Reference |
| ApcMin/+ Mice | Regression of intestinal adenomas with NSAIDs (PGE2 inhibition). | nih.gov |
| Azoxymethane (AOM) Model | PGE2 treatment increases tumor incidence and multiplicity. | nih.gov |
| AOM Model | Deletion of mPGES-1 (PGE2 synthesis enzyme) suppresses intestinal tumor development. | nih.gov |
| Various CRC Cell Lines | NO donors increase PGE2 production and COX-2 expression. | oup.com |
| Animal Models | iNOS inhibitors prevent the formation of colonic aberrant crypt foci. | oup.com |
Ovarian Cancer Models
The iNOS and PGE2 pathways are also implicated in the progression of ovarian cancer. Studies have shown that iNOS expression is significantly higher in malignant ovarian tumors compared to benign tumors or normal ovarian tissue. mdpi.com This increased expression has been observed in both the epithelial cancer cells and the tumor-associated macrophages (TAMs). mdpi.com A positive correlation has been found between high iNOS expression and poorly differentiated, advanced-stage serous ovarian carcinoma, suggesting that iNOS-induced NO promotes a more aggressive tumor phenotype. mdpi.com
Similarly, the components of the PGE2 synthesis pathway, including COX-2 and microsomal prostaglandin E synthase-1 (mPGES-1), are upregulated in ovarian cancer. nih.gov Increased expression of COX-2 has been correlated with a more advanced stage of the disease. nih.govresearchgate.net PGE2 has been shown to regulate key processes for tumor growth, such as proliferation and apoptosis, in ovarian cancer cell lines. nih.govresearchgate.net Furthermore, interactions between tumor cells and the surrounding stromal cells, potentially mediated by prostaglandins (B1171923), are suggested by the increased expression of these enzymes in the stromal compartment of advanced ovarian cancers. nih.gov
| Marker | Finding in Ovarian Cancer Models | Implication | Reference |
| iNOS | Significantly increased expression in malignant tumors vs. benign/normal tissue. | Associated with aggressive phenotypes and poor survival. | mdpi.com |
| COX-2 | Increased expression, correlated with advanced tumor stage. | Promotes tumor progression. | nih.govresearchgate.net |
| mPGES-1 | Increased expression in malignant tumors. | Contributes to elevated PGE2 levels. | nih.gov |
| PGE2 | Regulates proliferation and apoptosis in cancer cell lines. | Drives key tumorigenic processes. | nih.govresearchgate.net |
Modulation of Tumor Microenvironment
The interplay between iNOS and PGE2 significantly shapes the tumor microenvironment (TME), primarily by promoting immunosuppression. A key mechanism is the expansion and activation of myeloid-derived suppressor cells (MDSCs). tandfonline.commdpi.com PGE2, often abundant in the TME, promotes the development of MDSCs and enhances their suppressive functions. tandfonline.commdpi.com
Activated MDSCs suppress anti-tumor immunity by producing high levels of arginase and iNOS, which deplete the essential amino acid L-arginine from the microenvironment, leading to T-cell cycle arrest and dysfunction. tandfonline.commdpi.com PGE2 directly contributes to the induction of both arginase and iNOS in MDSCs. tandfonline.commdpi.com This creates a powerful immunosuppressive niche that protects the tumor from immune attack.
Furthermore, PGE2 influences other immune cells within the TME. It can inhibit the maturation and antigen-presenting ability of dendritic cells, skewing the immune response away from anti-tumor immunity. nih.govfrontiersin.org It also suppresses the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), further weakening the anti-cancer immune response. nih.govfrontiersin.org In some contexts, PGE2 produced by MDSCs has been shown to increase the expression of PD-L1 on cancer cells, contributing to immune evasion. nih.gov
The iNOS pathway, often activated by inflammatory conditions within the TME, contributes to this immunosuppressive environment. mdpi.com High levels of NO produced by iNOS can have dual roles but often promote tumor progression by suppressing anti-tumor immune responses and fostering angiogenesis. mdpi.com
Neuroinflammation and Neurodegenerative Disease Models
Alzheimer's Disease Models
In preclinical models of Alzheimer's disease (AD), neuroinflammation is a critical component of the pathology, and the iNOS and PGE2 pathways are central to this process. The accumulation of amyloid-beta (Aβ) peptides triggers microglial activation, leading to the production of inflammatory mediators, including PGE2 and NO. nih.govnih.gov
Studies using transgenic mouse models of AD (e.g., APP-PS1) show that the cyclooxygenase-PGE2 pathway is heavily implicated in the inflammatory response to Aβ. nih.gov Specifically, PGE2 signaling through its EP2 and EP3 receptors has been shown to promote neurotoxic inflammation. jneurology.comnih.gov Deletion of the EP2 receptor in AD mouse models restores microglial functions like Aβ clearance and reduces toxic inflammation, ultimately preventing synaptic injury and memory deficits. jci.org Conversely, signaling through the EP3 receptor can induce pro-inflammatory genes, oxidative stress, and increase Aβ peptide generation. nih.gov
The expression of iNOS is also elevated in AD models, contributing to neuroinflammation and neuronal damage. biorxiv.org Cytokine stimulation of astrocytes and microglia can increase the synthesis of both PGE2 and NO. nih.gov In turn, PGE2 can sensitize astrocytes to produce more NO via iNOS expression, creating a feedback loop that amplifies the inflammatory cascade. nih.gov This chronic neuroinflammatory state, driven by the iNOS and PGE2 pathways, is thought to accelerate neuronal and synaptic injury in AD. nih.govbiorxiv.org
| Pathway Component | Role in Alzheimer's Disease Models | Consequence | Reference |
| PGE2 | Levels are elevated in response to Aβ peptides. | Modulates microglial inflammatory responses. | nih.govnih.gov |
| EP2 Receptor | Mediates suppression of beneficial microglial functions (e.g., Aβ clearance). | Promotes neurotoxic inflammation and synaptic injury. | jneurology.comjci.org |
| EP3 Receptor | Induces pro-inflammatory genes, oxidative stress, and Aβ generation. | Exacerbates AD pathology. | nih.gov |
| iNOS | Expression is increased in response to inflammatory stimuli. | Produces neurotoxic NO, contributing to neuronal damage. | nih.govbiorxiv.org |
Parkinson's Disease Models
Neuroinflammation is a well-established hallmark in the pathophysiology of Parkinson's disease (PD), with iNOS and PGE2 playing significant roles in the progressive loss of dopaminergic neurons. In various preclinical PD models, such as those induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), a robust inflammatory response is observed. frontiersin.orgscielo.br
This response is characterized by the activation of microglia, which then release pro-inflammatory molecules including PGE2 and NO. mdpi.com The expression of COX-2, the enzyme that produces PGE2, is induced in the substantia nigra of PD patients and in animal models, and its activity is linked to the degenerative process. scielo.brscielo.br Similarly, iNOS expression is increased in these models, and mice lacking iNOS are more resistant to MPTP-induced dopaminergic neuron loss. scielo.brscielo.br The NO produced by iNOS can react with other molecules to form highly toxic species that are damaging to neurons. scielo.br
Interestingly, the different receptors for PGE2 can have opposing effects. While some PGE2 signaling is pro-inflammatory and contributes to neuronal death, signaling through the EP4 receptor has shown neuroprotective and anti-inflammatory effects in PD models. frontiersin.orgnih.gov Activation of the EP4 receptor in primary microglia suppressed the generation of pro-inflammatory and oxidative stress factors. nih.gov This highlights the complexity of the PGE2 pathway in the context of PD neuroinflammation.
Stroke Models
In preclinical models of stroke, both iNOS and PGE2 have been identified as key mediators of ischemic brain injury. nih.gov Prostanoids derived from cyclooxygenase-2 (COX-2), particularly PGE2, are considered key downstream effectors of neurotoxicity following an ischemic event. nih.gov The inflammatory response following a stroke involves the production of these molecules, which contribute to neuronal damage. nih.gov
Research has focused on the effects of inhibiting specific PGE2 receptors. PGE2 signals through four G-protein-coupled receptors (EP1-EP4). nih.gov There is accumulating evidence that the EP1 receptor subtype is involved in the detrimental effects of PGE2 in cerebral ischemia. nih.gov Studies using the EP1 antagonist SC51089 in mouse models of middle cerebral artery occlusion (MCAO) demonstrated a significant reduction in brain injury. nih.gov This neuroprotective effect was observed in both transient and permanent ischemia models and was effective even when administered up to 12 hours post-ischemia. nih.gov The protection was sustained and associated with improved neurological function. nih.gov
Conversely, the role of the EP2 receptor is more complex. While some studies have suggested a protective role for EP2 activation, more recent findings indicate that inhibiting the EP2 receptor can be beneficial. acs.org Post-stroke treatment with a selective EP2 antagonist was found to improve neurological scores and decrease infarct volumes in mice after transient MCAO. acs.org This treatment also reduced the induction of proinflammatory cytokines in the injured brain hemisphere. acs.org Genetic knockdown of the EP2 receptor in neurons also reduced cerebral injury, suggesting that neuronal EP2 signaling contributes to damage after a stroke. nih.gov
The iNOS enzyme is also upregulated in response to inflammatory stimuli after a stroke and contributes to a pro-inflammatory environment that exacerbates neuronal injury. mdpi.com Studies have shown that inhibiting iNOS expression can be neuroprotective. For example, 17β-estradiol has been shown to inhibit the expression of iNOS and PGE2 in rat stroke models, contributing to its neuroprotective effects. frontiersin.org
Table 1: Research Findings in Preclinical Stroke Models
| Target/Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| PGE2 Receptor EP1 Antagonist (SC51089) | Mouse Middle Cerebral Artery Occlusion (MCAO) | Reduced brain injury in both transient and permanent ischemia; improved neurological function. | nih.gov |
| PGE2 Receptor EP2 Antagonist (TG6-10-1) | Mouse MCAO | Improved functional recovery; reduced cerebral injury; decreased proinflammatory cytokines. | acs.org |
| Neuronal PGE2 Receptor EP2 (Genetic Knockdown) | Mouse Cerebral Ischemia | Attenuated brain infiltration of macrophages and neutrophils; reduced cerebral injury. | nih.gov |
| 17β-estradiol | Rat Stroke Model | Inhibited the expression of iNOS and PGE2. | frontiersin.org |
Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the primary animal model for multiple sclerosis (MS), a T-cell-mediated inflammatory and demyelinating disease of the central nervous system (CNS). nih.govdirect-ms.org Both iNOS and PGE2 are significantly implicated in the pathology of EAE.
PGE2 levels are elevated in the spinal cord after EAE induction. iomcworld.org It is synthesized by enzymes like cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), which are upregulated in various cells within the CNS during EAE. iomcworld.orgnih.gov PGE2 exacerbates inflammation, demyelination, and paralysis by facilitating the activation and differentiation of CD4+ T cells into pro-inflammatory subsets like Th1 and Th17 cells. iomcworld.orgnih.govpnas.org Studies in mPGES-1 deficient mice showed that the absence of this key PGE2-producing enzyme mitigated EAE severity, highlighting the enzyme's role in facilitating inflammation and paralysis. nih.gov The detrimental effects of PGE2 are mediated through its receptors, particularly EP2 and EP4, which redundantly facilitate the generation of Th1 and Th17 cells. pnas.org
Inducible nitric oxide synthase (iNOS) is another critical inflammatory enzyme in EAE. Its expression is increased in the spinal cords of rats with EAE. direct-ms.org Encephalitogenic T-cells are capable of inducing the expression of iNOS in macrophages via cytokines like interferon-gamma (IFN-γ). nih.gov The resulting overproduction of nitric oxide (NO) contributes to inflammation and demyelination. mdpi.comnih.gov Inhibition of iNOS has been shown to ameliorate EAE. nih.gov For instance, treatment with Vitamin K2 was found to significantly ameliorate the severity of EAE in rats, a benefit attributed in part to the observed reduction in iNOS expression in the spinal cords of treated animals. direct-ms.org This suggests that targeting iNOS can reduce the inflammatory pathology of the disease. direct-ms.org
Table 2: Research Findings in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Target/Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Microsomal PGE Synthase-1 (mPGES-1) | EAE Mouse Model (mPGES-1 deficient) | Facilitated inflammation, demyelination, and paralysis; induced in vascular endothelial cells and macrophages. | nih.gov |
| PGE2 Receptors EP2 and EP4 | EAE Mouse Model | Facilitated Th1 and Th17 cell generation; antagonism of EP4 suppressed EAE development. | pnas.org |
| Inducible Nitric Oxide Synthase (iNOS) | EAE Mouse and Rat Models | Excess NO production in the CNS; inhibition of iNOS ameliorated EAE. | nih.govdirect-ms.org |
| Vitamin K2 | EAE Rat Model | Ameliorated EAE severity; reduced iNOS expression in the spinal cord. | direct-ms.org |
Fibrotic Disease Models (e.g., Systemic Sclerosis)
Fibrotic diseases are characterized by the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. The iNOS and PGE2 pathways have complex, and sometimes opposing, roles in the development of fibrosis.
In the context of systemic sclerosis (SSc), an autoimmune disease marked by widespread fibrosis, the role of iNOS has been investigated using mesenchymal stem cells (MSCs) in a mouse model. nih.gov These studies highlighted the crucial role of iNOS activity for the anti-fibrotic properties of MSCs. nih.gov While wild-type MSCs exerted significant anti-fibrotic effects, MSCs deficient in iNOS (iNOS−/−) failed to reduce skin thickness and lost their capacity to reduce oxidative stress, suggesting that NO production by MSCs is critical for their therapeutic effect in experimental SSc. nih.gov However, in other contexts, iNOS inhibition has been linked to the promotion of collagen deposition and fibrosis. nih.gov
The role of PGE2 in fibrosis is also multifaceted. In many settings, PGE2 is considered to have anti-fibrotic properties. It can inhibit myofibroblast differentiation and collagen synthesis. nih.govthno.org For example, PGE2 can restrain collagen production in dermal fibroblasts, potentially by inhibiting the TGF-β1/SMAD pathway. thno.org In models of pulmonary fibrosis, reduced production of PGE2 is observed in fibrotic lung tissue, and fibroblasts from these lungs are often resistant to the inhibitory effects of PGE2, suggesting that a loss of PGE2 signaling contributes to disease progression. nih.gov
However, the specific context and local environment are crucial. In some studies, nitric oxide has been shown to regulate PGE2 production in a divergent manner, sometimes stimulating and sometimes inhibiting its production, depending on the specific cyclooxygenase (COX) isoforms involved. nih.gov This complex interplay indicates that therapeutic strategies targeting these pathways in fibrotic diseases must be carefully considered based on the specific organ and disease stage.
Table 3: Research Findings in Preclinical Fibrotic Disease Models
| Target/Pathway | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Systemic Sclerosis (SSc) Mouse Model | iNOS activity in mesenchymal stem cells was required for their anti-fibrotic effects. | nih.gov |
| Prostaglandin E2 (PGE2) | Pulmonary Fibrosis Models | PGE2 signaling has anti-fibrotic effects, including limiting myofibroblast differentiation; PGE2 production is diminished in fibrotic lungs. | nih.gov |
| Prostaglandin E2 (PGE2) | Dermal Fibroblast Models | Inhibits collagen synthesis and can reduce pathological scar formation. | thno.org |
| iNOS/PGE2 Interaction | Fibroblast Wound Healing Model | The amount of PGE2 produced by fibroblasts was inversely related to the amount of nitric oxide produced. | nih.gov |
Structure Activity Relationships Sar and Compound Modification Research for Inos/pge2 in 1
Identification of Key Pharmacophoric Features for iNOS Inhibition
The design of potent iNOS inhibitors hinges on incorporating specific structural motifs, known as pharmacophoric features, that enable high-affinity binding to the enzyme's active site. Pharmacophore models, often generated from the interaction of known inhibitors with the iNOS crystal structure, typically highlight several key features. japsonline.com These commonly include an aromatic ring, hydrogen bond donors (HBDs), and hydrogen bond acceptors (HBAs). japsonline.com
Molecular docking and SAR studies have identified crucial interactions between inhibitors and specific amino acid residues in the iNOS binding pocket. For instance, the amino acid residue Glu377 is frequently cited as an important interaction point for inhibitors within the arginine-binding site of human iNOS. japsonline.com Studies on various chemical scaffolds have further refined this understanding. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, a hydrogen bond with Tyr347 was found to be critical for high inhibitory activity. researchgate.net Similarly, for benzimidazole-quinolinone derivatives, key interactions were observed with residues such as Met368, Trp366, Gln257, and Glu371. mdpi.comnih.gov The presence of hydrophilic or H-bond acceptor groups at specific positions on the inhibitor's scaffold often enhances biological activity. mdpi.comnih.gov
Identification of Key Structural Elements for PGE2 Pathway Modulation
The PGE2 biosynthetic pathway primarily involves the enzymes cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). plos.orgmdpi.com Consequently, dual iNOS/PGE2 inhibitors are often designed to also target one or both of these enzymes.
For COX-2 inhibition, a well-established structural feature that confers selectivity over the constitutive COX-1 isoform is the presence of a sulfonamide (-SO2NH2) or a similar bulky group (e.g., methylsulfone) on an aryl ring. ijpsjournal.comacs.org This substituent can fit into a spacious hydrophobic side pocket present in the COX-2 active site but absent in COX-1, a key factor in designing selective inhibitors like celecoxib (B62257). ijpsjournal.com
For mPGES-1 inhibition, pharmacophore models have been developed based on potent inhibitors, revealing distinct structural requirements. scitechnol.comnih.gov These models help in the virtual screening and design of new chemical entities. nih.govmdpi.com For example, studies on chalcone-based scaffolds aimed at dual COX-2/mPGES-1 inhibition have been pursued to develop anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. scitechnol.com The development of hybrid molecules that merge the pharmacophoric features of inhibitors for both COX-2 and mPGES-1 is an active area of research. scitechnol.com
Analysis of Dual Target Activity in Relation to Chemical Structure
Achieving potent dual inhibition of both the iNOS and PGE2 pathways requires a chemical structure that can effectively interact with two distinct biological targets. This is typically accomplished by creating hybrid molecules that integrate the pharmacophoric features of both inhibitor types into a single scaffold. researchgate.netnih.gov
Several chemical classes have been explored for this purpose. Chalcones, which feature two aryl rings connected by a three-carbon α,β-unsaturated propanone system, serve as a versatile template. nih.gov By modifying the substituents on the aryl rings, researchers can tune the inhibitory activity against iNOS, COX, and other inflammatory targets. scitechnol.comnih.gov Another successful approach involves using heterocyclic cores like 1,3,4-oxadiazole or pyrazole. researchgate.netijpsjournal.com For instance, derivatives of the NSAID indomethacin (B1671933) have been re-engineered into aryl carboximidamides and 3-aryl-1,2,4-oxadiazoles that show potent dual inhibition of iNOS and PGE2 production. medchemexpress.comresearchgate.net The core heterocyclic structure acts as a rigid scaffold to correctly orient the functional groups needed for interacting with each target enzyme.
The rationale is that a single molecule addressing both pathways can offer a synergistic anti-inflammatory effect. ijpsjournal.com This approach targets the overproduction of both NO and PGE2, which are often concurrently upregulated during inflammation and play key roles in its progression. plos.orgnih.gov
Rational Design and Synthesis of iNOS/PGE2-IN-1 Derivatives
The rational design of this compound derivatives is a multi-step process that often begins with a known inhibitor scaffold, such as an existing NSAID or a promising hit from a high-throughput screen. researchgate.netresearchgate.net Computational tools like molecular docking and pharmacophore modeling are used to predict how modifications to the lead structure will affect its binding to the target enzymes. nih.govnih.gov
Synthesis strategies are diverse and depend on the chosen chemical scaffold. For pyrazole-based inhibitors, a common method is the Knorr cyclocondensation, which involves reacting hydrazines with 1,3-dicarbonyl compounds. ijpsjournal.com For 1,2,4-oxadiazole (B8745197) derivatives, one synthetic route involves the cyclization of amidoxime (B1450833) precursors. researchgate.net Novel methods, such as using silica (B1680970) gel as a solid support under microwave irradiation, have been developed to efficiently synthesize these heterocyclic systems. researchgate.net The goal is to create libraries of derivatives with varied substituents at key positions to systematically explore the SAR. nih.gov
The type and position of chemical substituents on the core scaffold of an iNOS/PGE2 inhibitor have a profound impact on its biological activity. SAR studies have revealed several key trends that guide the optimization of these compounds. Halogen atoms (F, Cl, Br) are often incorporated to enhance potency. For example, in a series of 1,3,4-oxadiazole/1,2,4-triazole hybrids, the presence of a halogen, particularly a bromine atom on an aryl ring, reinforced the anti-inflammatory activity. researchgate.net This enhancement is often attributed to the formation of favorable π-halogen interactions with the enzyme's active site. researchgate.net
Electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, can also significantly boost activity. In a study of chalcone/aryl carboximidamide hybrids, derivatives bearing two methoxy groups exhibited the highest inhibition of NO production. tandfonline.com Conversely, modifying the core structure by introducing hydroxyl (-OH) or benzyloxy groups at specific positions on an indole (B1671886) ring was found to enhance NO and PGE2 inhibition while reducing cytotoxicity. bohrium.com
The table below summarizes the observed effects of various substituent modifications on the activity of dual iNOS/PGE2 inhibitors based on different chemical scaffolds.
| Scaffold | Substituent/Modification | Position | Observed Effect on Activity/Selectivity | Reference(s) |
| Pyrazole | N1-aryl groups (e.g., 4-chlorophenyl) | N1 | Enhances lipophilicity and stability. | ijpsjournal.com |
| C4 electron-withdrawing groups (-CF3, -SO2NH2) | C4 | Boosts potency and critical for COX-2 selectivity. | ijpsjournal.com | |
| 1,3,4-Oxadiazole Hybrid | Halogen (F, Cl, Br) | p-position of aryl ring | Reinforces anti-inflammatory activity; p-bromo group interacts via π-halogen bonds. | researchgate.net |
| Chalcone Hybrid | Methoxy groups (-OCH3) | Aryl rings | Increases inhibition of LPS-induced NO production. | nih.gov |
| Indolyl-3-acetonitrile | Hydroxyl group (-OH) | C-7 of indole ring | Enhances inhibitory activities on NO and PGE2 production with reduced cytotoxicity. | bohrium.com |
| Isatin | Halogenation | Indole ring | Significantly inhibits iNOS and COX-2 expression, reducing NO and PGE2. | mdpi.com |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Enzymes possess chiral active sites that selectively bind to only one stereoisomer of a substrate or inhibitor. libretexts.org The stereoisomers of PGE2 itself have different biological activities. brainly.com
In the context of iNOS/PGE2 inhibitors, the stereochemical configuration can dramatically influence efficacy and selectivity. For example, studies on propenone-based COX-2 inhibitors have shown that Z-isomers can exhibit higher potency and selectivity for COX-2 compared to their corresponding E-isomers. acs.org Similarly, the activity of the widely used NSAID ibuprofen (B1674241) is almost entirely due to the (S)-enantiomer, which binds effectively to prostaglandin H2 synthase, while the (R)-enantiomer is largely inactive. libretexts.org Although the (R)-enantiomer is converted to the active form in the body, this highlights the importance of specific stereochemistry for enzyme inhibition. libretexts.org Therefore, controlling the stereochemistry during the synthesis of this compound derivatives is essential for producing a potent and selective drug.
In Silico Approaches to SAR (e.g., QSAR, Molecular Docking)
Computational, or in silico, methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of novel inhibitors. nih.govchemmethod.com These approaches include quantitative structure-activity relationship (QSAR) analysis and molecular docking.
Molecular Docking simulates the binding of a ligand (the inhibitor) into the active site of a target protein (e.g., iNOS or COX-2). mdpi.comchemmethod.com This technique provides insights into the specific binding mode, orientation, and key molecular interactions, such as hydrogen bonds and hydrophobic contacts. chemmethod.com For example, docking studies of 1,3,4-oxadiazole derivatives into the iNOS receptor (PDB ID: 3E7G) revealed that the most active compounds formed a hydrogen bond with Tyr347 and π-halogen interactions, explaining their enhanced potency. researchgate.net Docking has also been used to identify key iNOS active site residues like Met368, Trp366, and Glu371 as crucial for inhibitor binding. nih.gov
3D-QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their three-dimensional properties (e.g., steric and electrostatic fields). A statistically robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds. mdpi.comnih.gov For a series of benzimidazole-quinolinone iNOS inhibitors, a 3D-QSAR model was developed with high predictive ability (Q² = 0.8373, R² = 0.9356), which helped in formulating guidelines for designing novel inhibitors with enhanced activity. mdpi.comnih.gov
These in silico approaches allow for the high-throughput virtual screening of large compound libraries to identify promising candidates and help rationalize the observed SAR, thereby accelerating the drug development process. tjnpr.orgresearchgate.net
| In Silico Technique | Application in iNOS/PGE2 Inhibitor Design | Key Findings/Examples | Reference(s) |
| Molecular Docking | Predict binding modes and identify key interactions in the active site. | Identified H-bonding with Tyr347 and π-halogen interactions as key for iNOS inhibition by oxadiazole derivatives. Revealed interactions with Glu377, Met368, and Trp366. | researchgate.netjapsonline.comnih.gov |
| 3D-QSAR | Develop predictive models for inhibitor potency. | A model for benzimidazole-quinolinone iNOS inhibitors (Q²=0.8373) provided guidelines for structural modification. | mdpi.comnih.gov |
| Pharmacophore Modeling | Identify essential 3D features for biological activity and screen databases. | Generated models for iNOS inhibitors comprising aromatic rings and H-bond donors/acceptors. Used to screen for novel dual mPGES-1/5-LO inhibitors. | japsonline.comnih.gov |
Methodological Approaches and Advanced Research Techniques Employed in Studying Inos/pge2 in 1
In Vitro Experimental Models
In vitro studies, or experiments conducted in a controlled environment outside of a living organism, form the cornerstone of the preclinical evaluation of iNOS/PGE2-IN-1. These models allow for precise, repeatable experiments to measure the compound's direct effects on cellular pathways involved in inflammation.
Cell Culture Systems
The primary cell line used to evaluate the anti-inflammatory properties of this compound is the RAW 264.7 murine macrophage cell line. Macrophages are key immune cells that, when activated, produce large amounts of inflammatory mediators, including nitric oxide (NO) and PGE2. In the laboratory setting, these cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to mimic an inflammatory response. This established model is instrumental for screening compounds that can suppress this inflammatory activation.
Based on the available scientific literature, the study of this compound has been specifically documented using RAW 264.7 cells. There is no current evidence from the reviewed literature to indicate that BV2 microglial cells, WISH cells, or chondrocytes have been used in the direct study of this particular compound.
Biochemical Assays
Biochemical assays are essential for quantifying the production of key inflammatory molecules. For this compound, these assays have confirmed its inhibitory effects on both NO and PGE2 production in LPS-stimulated RAW 2.64.7 cells.
Griess Reaction for Nitric Oxide (NO): The production of nitric oxide is assessed by measuring the accumulation of its stable breakdown product, nitrite (B80452), in the cell culture supernatant. The Griess reaction is a colorimetric assay where a reagent is added to the cell media, producing a colored product in the presence of nitrite. The intensity of the color, measured with a spectrophotometer, is directly proportional to the amount of NO produced. Studies show that this compound significantly inhibits LPS-induced NO production in a dose-dependent manner.
ELISA for Prostaglandin (B15479496) E2 (PGE2): The concentration of PGE2 in the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. This highly specific and sensitive assay uses antibodies to capture and detect PGE2. The results demonstrate that this compound is a potent inhibitor of PGE2 production.
The inhibitory potency of this compound (compound 4a) is summarized in the table below, showcasing its half-maximal inhibitory concentrations (IC₅₀).
| Assay | Cell Line | Stimulant | IC₅₀ Value |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 10.70 µM |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | 29 nM |
Enzyme Activity Assays
To determine if the reduction in NO and PGE2 is due to direct inhibition of the enzymes responsible for their synthesis, specific enzyme activity assays are employed.
iNOS Activity Assay: These assays measure the direct enzymatic activity of inducible nitric oxide synthase. The research confirms that this compound directly inhibits iNOS enzyme activity, with an IC₅₀ value of 2.31 µM. This finding indicates that the compound blocks the enzyme that produces nitric oxide.
COX Activity Assays: While the compound is characterized as a dual iNOS/PGE2 inhibitor, suggesting an effect on cyclooxygenase (COX) enzymes which synthesize prostaglandins (B1171923), specific data from COX-1 and COX-2 activity assays for this compound (compound 4a) are not detailed in the primary research literature reviewed. The inhibition of PGE2 production strongly implies an interaction with the COX pathway, a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) from which the compound was derived.
Proteomics Techniques
Similarly, the reviewed literature does not provide evidence of proteomics techniques, such as Western Blotting, being employed to analyze the impact of this compound on the protein expression levels of iNOS or COX-2. The research has focused on the compound's inhibitory effect on the final products (NO and PGE2) and direct enzyme activity rather than on protein expression levels.
Immunological Assays
Beyond the ELISA for PGE2, there is no information available in the reviewed scientific papers regarding the use of other immunological assays to study this compound. Techniques such as ELISAs for other cytokines (e.g., TNF-α, IL-6) or Flow Cytometry for immune cell profiling have not been reported in the context of this specific compound's analysis.
In Vivo Animal Models
In vivo studies are critical for understanding the physiological and pathological effects of this compound in a complex biological system. These models allow for the assessment of the compound's activity on inflammatory pathways that are central to numerous diseases.
The choice of an animal model is paramount and is dictated by the specific inflammatory condition being studied. For dual inhibitors of inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2), models of acute and chronic inflammation are particularly relevant.
Lipopolysaccharide (LPS)-Induced Inflammation Models: LPS, a component of gram-negative bacteria cell walls, is a potent inducer of the inflammatory response. Administration of LPS to rodents (mice or rats) triggers a systemic inflammatory cascade characterized by the significant upregulation of iNOS and cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 production. nih.govnih.gov This model is highly valuable for screening anti-inflammatory agents because it directly mimics the molecular events targeted by this compound. nih.gov Macrophages are primary proinflammatory cells that, when activated by stimuli like LPS, produce key mediators including nitric oxide (NO) and PGE2. nih.gov Therefore, controlling the production of these mediators in LPS-stimulated models is a cornerstone for evaluating potent anti-inflammatory compounds. nih.gov
Arthritis Models: In models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) in rats, both iNOS and PGE2 play crucial roles in the pathogenesis of joint inflammation, cartilage destruction, and pain. These models are selected to evaluate the potential of this compound to modify disease progression and alleviate symptoms in a chronic inflammatory setting.
Specialized Disease Models: Depending on the therapeutic indication, other models may be employed. For instance, in studies of neuroinflammation, LPS-induced microglial activation in the brain is a common model. nih.govresearchgate.net For gastrointestinal inflammation, models of colitis or gastric ischemia/reperfusion, where iNOS expression is a key pathological feature, may be utilized. um.es
The characterization of these models involves confirming the expression of target enzymes (iNOS, COX-2) and the production of their respective mediators (NO, PGE2) in the relevant tissues, ensuring the model's suitability for testing the inhibitor.
To quantify the efficacy of this compound in animal models, a range of biomarkers are measured in various biological samples. This analysis provides quantitative data on the compound's ability to modulate the targeted inflammatory pathways.
Tissue Homogenates: Tissues from the site of inflammation (e.g., paw, joint, brain, or colon) are collected and homogenized. These samples are then analyzed for levels of key inflammatory proteins and molecules. Common assays include:
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of PGE2 and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netresearchgate.net
Griess Assay: Measures nitrite levels, a stable metabolite of NO, to indirectly quantify iNOS activity. nih.gov
Western Blot: Detects and quantifies the expression levels of iNOS and COX-2 proteins. researchgate.netresearchgate.net
Biofluids (Blood, Plasma, Serum): Blood samples are routinely collected to assess systemic inflammation and the pharmacokinetic profile of the inhibitor.
PGE2 Metabolites: Since PGE2 has a short half-life, its stable metabolites are often measured in plasma or urine as a reliable indicator of systemic PGE2 production. mdpi.com
Cytokine Panels: Multiplex assays can simultaneously measure a wide array of cytokines in serum or plasma to provide a comprehensive picture of the systemic inflammatory response.
Gene Expression Analysis: Techniques like real-time PCR can be used to measure the mRNA expression levels of iNOS, PTGS2 (the gene for COX-2), and various cytokine genes in circulating immune cells or tissues. researchgate.netresearchgate.net
The table below summarizes typical biomarkers analyzed in preclinical studies of iNOS/PGE2 inhibitors.
| Biomarker | Sample Type | Analytical Method | Purpose |
|---|---|---|---|
| Nitrite (NO surrogate) | Tissue Homogenate, Cell Culture Supernatant | Griess Assay | To measure iNOS enzymatic activity |
| Prostaglandin E2 (PGE2) | Tissue Homogenate, Plasma, Serum | ELISA, LC-MS | To measure COX-2 enzymatic activity |
| iNOS Protein | Tissue Lysate | Western Blot, Immunohistochemistry | To measure the expression of the target enzyme |
| COX-2 Protein | Tissue Lysate | Western Blot, Immunohistochemistry | To measure the expression of the target enzyme |
| TNF-α, IL-6, IL-1β | Plasma, Serum, Tissue Homogenate | ELISA, Multiplex Assay | To assess the broader anti-inflammatory effect |
| iNOS, PTGS2 mRNA | Tissue, Blood Cells | Real-Time PCR (RT-PCR) | To measure gene expression of target enzymes |
Histopathological analysis provides a qualitative and semi-quantitative evaluation of the effects of this compound at the tissue level. This is crucial for understanding how the biochemical changes measured by biomarker analysis translate into structural changes in the affected organs.
Following the completion of an in vivo study, tissues are harvested, fixed in formalin, embedded in paraffin, and sectioned. These sections are then stained and examined under a microscope.
Edema: Swelling caused by excess fluid trapped in the body's tissues.
Inflammatory Cell Infiltration: The presence and density of immune cells like neutrophils, lymphocytes, and macrophages. mdpi.com
Tissue Damage: Evidence of necrosis (cell death), erosion of cartilage, or damage to epithelial integrity. um.esnih.gov
Immunohistochemistry (IHC): This technique uses antibodies to specifically detect the presence and location of proteins within the tissue. For an iNOS/PGE2 inhibitor, IHC is essential for visualizing the expression of iNOS and COX-2 in specific cell types within the inflamed tissue, confirming that the drug is acting on its intended targets in the correct location. um.es
Specialized Stains: Depending on the disease model, special stains may be used. For example, in arthritis models, Safranin O staining is used to assess cartilage proteoglycan content, providing a measure of cartilage integrity and the protective effect of the compound.
These morphological assessments provide critical visual evidence of the therapeutic efficacy of the compound, complementing the quantitative data from biomarker analysis. um.esnih.gov
Computational and Bioinformatics Approaches
Computational methods are employed early in the drug discovery process to predict and rationalize the activity of compounds like this compound. These in silico techniques save time and resources by prioritizing the most promising molecules for synthesis and further testing.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., the iNOS enzyme) to form a stable complex. mdpi.commdpi.com
Procedure: The process involves using the three-dimensional crystal structure of the target protein, obtained from a repository like the Protein Data Bank (PDB). For iNOS, a relevant PDB ID is 3E7G. nih.gov Using software like AutoDock, the inhibitor molecule is placed into the active site of the enzyme, and a scoring function is used to calculate the binding affinity, typically expressed as binding energy (kcal/mol). nih.govnih.gov
Analysis: The results are analyzed to identify the most stable binding pose and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-halogen interactions) that stabilize the ligand-receptor complex. nih.gov This information is crucial for explaining the compound's inhibitory activity at a molecular level.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed using software like GROMACS. mdpi.comresearchgate.net These simulations assess the stability of the docked ligand-receptor complex over time (from nanoseconds to microseconds) under physiological conditions. mdpi.com Key parameters like the Root Mean Square Deviation (RMSD) are calculated to confirm that the inhibitor remains stably bound within the active site. mdpi.comresearchgate.net
The table below shows representative data from a molecular docking study of an iNOS inhibitor.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (iNOS Active Site) | Type of Interaction |
|---|---|---|---|
| Inhibitor 4d | -8.5 | Tyr347, Protoporphyrin IX | Hydrogen Bond, Aromatic Interaction |
| Indomethacin (B1671933) (Ref.) | -7.2 | Trp346, Phe343 | Hydrophobic Interaction |
Data is hypothetical based on findings for similar compounds. nih.gov
QSAR is a computational modeling method that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com
Model Development: To develop a QSAR model for iNOS/PGE2 inhibitors, a dataset of compounds with known inhibitory activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors (numerical values that encode information about the chemical structure) is calculated. These can include electronic, steric, and hydrophobic properties.
Statistical Analysis: Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that links the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously validated using statistical parameters. A good model will have a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (Q²). The difference between R² and Q² should be small (typically < 0.3) to ensure the model is not over-fitted. mdpi.com
Once a validated QSAR model is established, it can be used to predict the biological activity of new, yet-to-be-synthesized molecules, thereby guiding the design of more potent inhibitors.
Network Pharmacology Analysis of this compound
Network pharmacology is an advanced analytical approach that integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drug molecules and biological systems. This methodology is particularly valuable for elucidating the mechanisms of action of therapeutic agents by identifying their potential targets and the biological pathways they modulate. To date, a specific network pharmacology analysis exclusively focused on this compound has not been extensively detailed in publicly available research. However, by examining the known targets of this inhibitor—inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2)—we can construct a theoretical network pharmacology framework to understand its potential multi-target effects on related signaling pathways.
The fundamental principle of network pharmacology lies in the construction of a "compound-target-pathway" network. This model helps to visualize and analyze the complex relationships between a drug, its direct and indirect protein targets, and the subsequent signaling cascades that are affected.
Target Identification and Network Construction
A hypothetical network pharmacology study of this compound would begin with the identification of its primary targets, iNOS and the enzymes involved in PGE2 synthesis, such as cyclooxygenase-2 (COX-2). Beyond these primary targets, computational methods, including molecular docking and target prediction algorithms, would be employed to identify other potential interacting proteins. These predicted targets would then be cross-validated using established biological databases.
The resulting protein-protein interaction (PPI) network would likely reveal a complex web of interactions. For instance, iNOS is known to interact with a variety of proteins that regulate its activity and downstream signaling. Similarly, the prostaglandin E2 signaling pathway involves multiple receptors and downstream effectors that could be indirectly affected by the inhibition of PGE2 production.
Key Signaling Pathways
Based on the known roles of iNOS and PGE2 in inflammatory processes, a network pharmacology analysis would likely highlight several key signaling pathways modulated by this compound. These pathways are central to the inflammatory response, and their modulation can explain the compound's potent anti-inflammatory effects.
One of the primary pathways implicated would be the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2. By inhibiting iNOS and PGE2, this compound can be predicted to disrupt the positive feedback loops that amplify and sustain the inflammatory response mediated by NF-κB.
Another significant pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a key role in the production of inflammatory mediators. Inhibition of iNOS and PGE2 could lead to a downstream dampening of MAPK activation, further contributing to the anti-inflammatory effects of the compound.
The following table summarizes the potential key targets and pathways that would be central to a network pharmacology analysis of this compound.
| Potential Target | Associated Signaling Pathway | Biological Function in Inflammation |
| Inducible Nitric Oxide Synthase (iNOS) | NF-κB Signaling | Production of nitric oxide, a key inflammatory mediator. |
| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis Pathway | Production of prostaglandins, which mediate pain and inflammation. |
| Prostaglandin E Receptor (EP) Subtypes | GPCR Signaling | Mediate the diverse effects of PGE2, including vasodilation and fever. |
| Akt (Protein Kinase B) | PI3K-Akt Signaling | Regulates cell survival and proliferation, often activated in inflammation. |
| c-Jun N-terminal Kinase (JNK) | MAPK Signaling | Involved in stress responses and the production of inflammatory cytokines. |
| p38 MAPK | MAPK Signaling | Regulates the synthesis of pro-inflammatory cytokines like TNF-α and IL-6. |
| Extracellular signal-regulated kinase (ERK) | MAPK Signaling | Plays a role in cell proliferation and differentiation in inflammatory contexts. |
Visualizing the Network
The culmination of a network pharmacology analysis is often the visualization of the "compound-target-pathway" network. This graphical representation illustrates the intricate connections between this compound, its direct and predicted protein targets, and the broader biological pathways they influence. Such a network would likely depict iNOS and COX-2 as central nodes, with connections radiating out to various components of the NF-κB, MAPK, and other inflammation-related pathways. This visualization provides a powerful tool for understanding the holistic effects of the compound on the cellular machinery.
Future Directions and Unanswered Questions in Inos/pge2 in 1 Research
Exploration of Synergistic Therapeutic Combinations with iNOS/PGE2-IN-1
A crucial avenue for future research is the investigation of synergistic effects when this compound is combined with other therapeutic agents. The rationale for this approach is to enhance anti-inflammatory efficacy, broaden the therapeutic window, and potentially reduce the required doses of individual drugs, thereby minimizing side effects. nih.gov
Future studies should explore combinations with:
Corticosteroids: Combining this compound with corticosteroids could offer a powerful anti-inflammatory effect, potentially allowing for lower doses of steroids and mitigating their well-known side effects.
Disease-Modifying Antirheumatic Drugs (DMARDs): In the context of autoimmune diseases like rheumatoid arthritis, pairing this compound with DMARDs (e.g., methotrexate) could target different facets of the inflammatory process, leading to improved outcomes.
Targeted Biologics: Investigating combinations with biologics, such as TNF-α inhibitors or IL-6 receptor antagonists, is a logical next step. brieflands.com Given that iNOS and PGE2 are involved in pathways downstream of these cytokines, a dual-pronged attack could overcome resistance and enhance therapeutic responses. mdpi.com
Chemotherapeutic Agents: In oncology, where inflammation is a key component of the tumor microenvironment, combining this compound with standard chemotherapies or immunotherapies could suppress tumor-promoting inflammation and enhance the efficacy of cancer treatments. mdpi.commdpi.com
Research in this area would require robust preclinical models to evaluate the efficacy and safety of these combination therapies.
Identification of Novel or Unconventional Molecular Targets Modulated by this compound
While the primary targets of this compound are established as iNOS and the PGE2 synthetic pathway, its full spectrum of molecular interactions is not yet understood. nih.govmedchemexpress.com Future research should aim to identify novel or unconventional molecular targets to build a comprehensive pharmacological profile.
Potential areas of investigation include:
Upstream Signaling Pathways: Investigating the effect of this compound on key signaling pathways that regulate iNOS and COX-2 expression, such as NF-κB, MAPKs, and JAK/STAT pathways. researchgate.netresearchgate.net It is plausible that the compound may have modulatory effects on these upstream regulators.
Other Eicosanoids: The inhibition of PGE2 synthesis could lead to the shunting of the precursor, arachidonic acid, down other metabolic pathways, such as the lipoxygenase (LOX) pathway, which produces leukotrienes. tandfonline.com Some dual-target inhibitors have shown activity against 5-LOX, and it would be valuable to determine if this compound shares this property. tandfonline.com
Receptor-Level Interactions: Beyond enzymatic inhibition, studies should explore potential interactions with prostanoid receptors (EP2, EP4), which mediate the downstream effects of PGE2. mdpi.comresearchgate.net
Nuclear Receptors: Investigating potential modulation of nuclear receptors, such as PPARs, which are known to have anti-inflammatory roles and can be influenced by lipid mediators.
Unbiased screening approaches, such as proteomics and transcriptomics, on cells treated with this compound could reveal unexpected molecular targets and new mechanisms of action.
Advancing Understanding of Cell-Type and Tissue-Specific Effects of this compound
The initial characterization of this compound was performed in RAW 264.7 macrophage cells and in a rat paw edema model. nih.govresearchgate.net However, the roles of iNOS and PGE2 are highly dependent on the cellular and tissue context. nih.gov A deeper understanding of the compound's effects in various cell types and tissues is critical for identifying specific therapeutic applications.
Future research should focus on:
Immune Cells: Detailed analysis of the compound's effects on different immune cell subsets, including neutrophils, lymphocytes (Th1, Th2, Th17), dendritic cells, and mast cells. nih.govavma.org For instance, PGE2 is known to modulate T-cell differentiation and dendritic cell maturation. nih.gov
Non-Immune Cells: Investigating the effects on tissue-resident cells that are key players in inflammatory diseases, such as synovial fibroblasts in arthritis, chondrocytes in osteoarthritis, glial cells in neuroinflammation, and endothelial cells in vascular inflammation. nih.govnih.gov
Organ-Specific Inflammation Models: Testing the efficacy of this compound in more complex, organ-specific preclinical models of diseases like inflammatory bowel disease, atherosclerosis, neurodegenerative diseases, and cancer. mdpi.commdpi.com
This line of inquiry will help to pinpoint the diseases where this compound might be most effective and to anticipate potential tissue-specific side effects.
Elucidation of Long-Term Biological Effects and Potential Off-Target Interactions in Preclinical Models
The initial preclinical data for this compound is based on acute inflammation models. nih.gov A significant knowledge gap exists regarding its long-term biological effects and safety profile.
Key unanswered questions to be addressed include:
Chronic Dosing Studies: Preclinical studies involving chronic administration of this compound are necessary to evaluate its sustained efficacy and to monitor for any cumulative toxicities.
Cardiovascular Safety: Given that some COX-2 inhibitors have been associated with cardiovascular side effects, a thorough evaluation of the cardiovascular profile of this compound is paramount. This is particularly important as inhibiting PGE2 could affect prostacyclin (PGI2) levels, a cardioprotective prostanoid. tandfonline.com
Gastrointestinal Tolerability: Although this compound was designed to have low ulcerogenic liabilities, its long-term effects on gastric mucosa need to be rigorously assessed, especially in comparison to traditional NSAIDs. nih.govmedchemexpress.com
Off-Target Effects: Comprehensive toxicology and safety pharmacology studies are required to identify any potential off-target interactions that could lead to adverse effects in various organ systems (e.g., renal, hepatic). Genetic knockout models and pharmacological studies with selective inhibitors can have limitations, such as compensatory effects or off-target actions, which need to be carefully considered. nih.gov
The table below summarizes key preclinical findings for this compound (Compound 4a) from its initial study.
| Parameter | Finding | Reference |
| In Vitro Activity | ||
| LPS-induced NO Production IC50 (RAW 264.7 cells) | 10.70 µM | nih.gov |
| iNOS Activity IC50 | 2.31 µM | nih.gov |
| PGE2 Production IC50 | 29 nM | nih.gov |
| In Vivo Anti-inflammatory Activity | ||
| Carrageenan-induced Rat Paw Edema | More potent than indomethacin (B1671933) and celecoxib (B62257) 4 hours post-injection | nih.gov |
| Safety Profile | ||
| Ulcerogenic Liability | Lower than indomethacin | nih.gov |
| Cytotoxicity (RAW 264.7 cells) | Not cytotoxic at inhibitory concentrations | tandfonline.com |
This interactive table provides a summary of the initial research findings for this compound.
Methodological Innovations for Comprehensive Investigation of this compound
Advancing the study of this compound will require the application of innovative and comprehensive methodologies.
Future investigations should incorporate:
Advanced Imaging Techniques: Utilizing mass spectrometry imaging to visualize the distribution of this compound and its effect on local prostanoid concentrations within inflamed tissues. acs.org
'Omics' Technologies: Employing transcriptomics, proteomics, and metabolomics to gain an unbiased, systems-level understanding of the compound's mechanism of action and to identify biomarkers of response.
In Vitro Co-culture Systems: Developing complex in vitro models that better mimic the in vivo microenvironment, such as co-cultures of immune cells and tissue-specific cells, to study intercellular signaling. frontiersin.org
Humanized Animal Models: Using humanized mouse models to better predict the efficacy and safety of this compound in humans.
Computational Modeling: Expanding on the initial molecular docking studies to perform more advanced simulations, such as molecular dynamics, to better understand the compound's binding kinetics and interactions with its targets. researchgate.netnih.gov
These advanced methods will provide a more detailed and clinically relevant picture of the compound's pharmacological profile.
Translational Hypotheses Derived from Preclinical Findings
Based on its dual mechanism of action and potent anti-inflammatory effects in initial studies, several translational hypotheses can be formulated for this compound. These hypotheses should be tested in future preclinical and clinical research.
Hypothesis 1: Superior Efficacy in Inflammatory Conditions with High iNOS and PGE2 Co-expression. Diseases characterized by a strong inflammatory component where both iNOS and COX-2/PGE2 are highly upregulated, such as certain forms of arthritis, inflammatory bowel disease, and neuroinflammation, may be particularly responsive to this compound therapy. mdpi.commdpi.com
Hypothesis 2: A Favorable Gastrointestinal and Cardiovascular Safety Profile Compared to Traditional NSAIDs. By selectively targeting iNOS and PGE2 while potentially sparing other prostanoids, this compound may offer a safer alternative to non-selective NSAIDs and some COX-2 inhibitors, particularly with respect to gastrointestinal and cardiovascular side effects. nih.govtandfonline.com
Hypothesis 3: Efficacy as an Adjuvant Therapy in Cancer. By dampening tumor-associated inflammation, this compound could enhance the efficacy of immunotherapies (e.g., checkpoint inhibitors) or conventional chemotherapy, representing a novel adjuvant treatment strategy for various cancers. mdpi.commdpi.com
Hypothesis 4: Potential for Neuroprotection in Neurodegenerative Diseases. Given the role of iNOS- and PGE2-mediated neuroinflammation in diseases like Alzheimer's and Parkinson's, this compound could have disease-modifying effects by reducing neuronal damage caused by chronic inflammation. mdpi.comnih.gov
Testing these hypotheses will be a critical step in translating the promise of this compound from the laboratory to the clinic.
Q & A
Q. How should researchers structure a manuscript to highlight this compound’s novelty without overinterpretation?
- Methodological Answer : Follow IMRAD structure with emphasis on:
- Introduction : Clearly state gaps in existing dual iNOS/PGE2 inhibitors.
- Results : Use subheadings to separate target-specific vs. systemic effects.
- Discussion : Contrast findings with prior literature and acknowledge limitations (e.g., lack of human trial data).
Avoid speculative claims unsupported by data; use phrases like "suggests" or "may indicate" for preliminary findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
